molecular formula C12H9N3S B12255413 Pyrido[2,3-b][1,5]benzothiazepin-5-amine

Pyrido[2,3-b][1,5]benzothiazepin-5-amine

Cat. No.: B12255413
M. Wt: 227.29 g/mol
InChI Key: XSVYHVZKBBQCHB-UHFFFAOYSA-N
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Description

Pyrido[2,3-b][1,5]benzothiazepin-5-amine is a heterocyclic compound that features a unique structure combining a pyridine ring fused with a benzothiazepine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-b][1,5]benzothiazepin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol, leading to N-(2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)sulfonamides in the presence of potassium carbonate . This intramolecular recyclization reaction yields the desired benzothiazepine scaffold.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b][1,5]benzothiazepin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by the electron-withdrawing effects of the nitrogen and sulfur atoms in the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pyrido[2,3-b][1,5]benzothiazepin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[2,3-b][1,5]benzothiazepin-5-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that control cell growth, differentiation, and apoptosis . This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Uniqueness: Pyrido[2,3-b][1,5]benzothiazepin-5-amine is unique due to its specific combination of nitrogen and sulfur atoms in the heterocyclic ring, which imparts distinct electronic properties and biological activities. This makes it a valuable scaffold for the development of new therapeutic agents.

Biological Activity

Pyrido[2,3-b][1,5]benzothiazepin-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, synthesis methods, and potential therapeutic applications.

Overview of this compound

This compound belongs to the benzothiazepine family, which is known for its significant biological properties. The structural framework includes a fused pyridine and benzothiazepine ring system that contributes to its unique pharmacological profile.

Biological Activities

The biological activities of this compound include:

  • Antidiabetic Activity: Recent studies have shown that derivatives of benzothiazepines exhibit potent inhibitory effects on α-glucosidase. For instance, compounds synthesized from this scaffold demonstrated IC50 values ranging from 2.62 to 10.11 μM against α-glucosidase, significantly lower than the standard drug acarbose (IC50 = 37.38 μM) . In vivo studies indicated that these compounds effectively lowered blood glucose levels in diabetic models .
  • Anticancer Properties: Research has indicated that halogen-substituted derivatives of benzothiazepines possess promising anticancer activities. For example, compounds exhibited IC50 values against prostate cancer cell lines (DU-145) ranging from 15.42 to 41.34 µM . The structure-activity relationship (SAR) studies suggest that specific substitutions enhance biological activity through improved binding to target proteins .
  • Neuropharmacological Effects: Some derivatives have shown activity as serotonin receptor modulators. For instance, certain compounds increased 5-HT1A receptor activity while decreasing 5-HT2A receptor levels in the cerebral cortex . This suggests potential applications in treating mood disorders or anxiety.

Synthesis of Pyrido[2,3-b][1,5]benzothiazepin Derivatives

The synthesis of Pyrido[2,3-b][1,5]benzothiazepin derivatives typically involves cyclization reactions using starting materials like arylidenenitriles and thioketones. A common method involves the reaction of o-aminothiophenol with β-ketoesters under reflux conditions to yield various substituted benzothiazepines .

Case Study 1: Antidiabetic Activity

In a study evaluating the antidiabetic potential of synthesized benzothiazepines:

  • Compounds Tested: 2B and 3B were highlighted for their significant blood glucose-lowering effects.
  • Results: At doses of 10 mg/kg and 20 mg/kg, these compounds significantly reduced serum glucose levels compared to the control group .

Case Study 2: Anticancer Activity

A study on halogenated benzothiazepine derivatives showed:

  • Cell Lines Tested: Prostate cancer (DU-145).
  • Findings: The most active compound demonstrated an IC50 value of 15.42 µM against DU-145 cells, indicating strong anticancer potential .

Table of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
α-Glucosidase InhibitionCompound 2B2.62
α-Glucosidase InhibitionCompound 3B10.11
Prostate Cancer InhibitionHalogenated Derivative15.42
Serotonin Receptor ModulationJL13N/A

Properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

pyrido[2,3-b][1,5]benzothiazepin-5-amine

InChI

InChI=1S/C12H9N3S/c13-11-8-4-3-7-14-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,(H2,13,15)

InChI Key

XSVYHVZKBBQCHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=C(S2)N=CC=C3)N

Origin of Product

United States

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